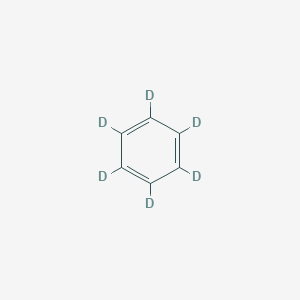

Benzene-d6

Description

Properties

IUPAC Name |

1,2,3,4,5,6-hexadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037769 | |

| Record name | Benzene-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with an aromatic odor; [NTP] | |

| Record name | Benzene-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1076-43-3 | |

| Record name | Benzene-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5,6-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4,5,6-d6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzene-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Benzene-d6 (C₆D₆), a deuterated isotopologue of benzene. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated solvents and compounds in their work. The information is presented with a focus on clarity and practical application, including detailed experimental methodologies and structured data for easy reference.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic aromatic odor.[1] Its physical properties are similar to those of its non-deuterated counterpart, benzene, with slight variations arising from the increased mass of deuterium (B1214612) compared to protium.[2] These differences, though subtle, are critical in various analytical and research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a standard purity solvent.[3][4]

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units | Notes |

| Molecular Formula | C₆D₆ | - | [5][6] |

| Molecular Weight | 84.15 | g/mol | [6][7][8][9] |

| Density | 0.950 | g/mL | at 25 °C[7][8][10][11][12] |

| Melting Point | 6.8 | °C | [4][7][8][10][11][12][13] |

| Boiling Point | 79.1 | °C | at 760 mmHg[4][7][8][10][11][12][13] |

| Refractive Index (n20/D) | 1.497 | - | [4][7][8][10][11][12] |

| Isotopic Purity | ≥99.5 | atom % D | Varies by supplier; common purities include 99.6% and 99.96%[7][14][15] |

| Vapor Pressure | 101 | hPa | at 20 °C[8][10] |

| Flash Point | -11 | °C | [16] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is crucial for its application in various scientific fields. The following sections detail the standard experimental methodologies for measuring its key physical constants.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of solid this compound (frozen) is finely powdered and packed into a capillary tube, which is sealed at one end.[3][8] The packing should be dense and to a height of a few millimeters.[16]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like mineral oil or a calibrated melting point apparatus).[3][7]

-

Heating and Observation: The heating bath is heated slowly and uniformly, with constant stirring to ensure an even temperature distribution.[8] The temperature is carefully monitored.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).[7] The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1 °C).[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[14][17]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[17]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or an aluminum block).[14]

-

Heating and Observation: The apparatus is heated gently. A stream of bubbles will emerge from the open end of the inverted capillary as the air inside expands and then as the liquid begins to boil.[1]

-

Data Recording: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools slightly, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary is recorded as the boiling point.[1]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.[4][13]

-

Volume of Liquid: A known volume of this compound is carefully added to the pycnometer or graduated cylinder.[6]

-

Mass of Container with Liquid: The mass of the container with the liquid is then measured.[4]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[6]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.[18] The prism surfaces are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.

-

Sample Application: A few drops of this compound are placed on the surface of the prism.[18][19]

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the sample. The eyepiece is focused, and the control knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[18]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[19]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid sample such as this compound.

Caption: A logical workflow for the physical characterization of this compound.

This comprehensive guide provides essential information on the physical properties of this compound, empowering researchers and professionals to utilize this important deuterated compound with a thorough understanding of its fundamental characteristics.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. pennwest.edu [pennwest.edu]

- 11. homesciencetools.com [homesciencetools.com]

- 12. ASTM - Test Methods [aroscientific.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. byjus.com [byjus.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. davjalandhar.com [davjalandhar.com]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to Benzene-d6: Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzene-d6 (C₆D₆), a deuterated isotopologue of benzene (B151609). It details its chemical structure, common isotopic purity specifications, and the analytical methodologies employed to verify its quality. This document is intended to serve as a technical resource for professionals utilizing deuterated compounds in research, development, and analytical applications.

Chemical Structure of this compound

This compound, also known as perdeuterobenzene or hexadeuterobenzene, is an isotopologue of benzene where all six hydrogen (¹H) atoms are replaced with deuterium (B1214612) (²H or D) atoms.[1] The fundamental structure consists of a planar six-membered carbon ring with one deuterium atom bonded to each carbon atom. This substitution of hydrogen with its heavier isotope imparts unique properties that are leveraged in various scientific applications, most notably as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The properties of deuterated benzene are very similar to those of standard benzene, though its molar mass is higher.[1]

Molar Mass: Approximately 84.15 g/mol [5][6][7]

Synonyms: Perdeuterobenzene, Hexadeuterobenzene, (²H₆)benzene[4][5]

Caption: Chemical structure of this compound (C₆D₆).

Isotopic and Chemical Purity Specifications

The utility of this compound, particularly in NMR spectroscopy, is critically dependent on its isotopic enrichment and chemical purity. Isotopic purity, often expressed as "atom % D," refers to the percentage of deuterium atoms among the total hydrogen isotopes at the six positions on the benzene ring. High isotopic purity is essential to minimize residual proton signals from the solvent, which could otherwise interfere with the signals from the analyte.

Commercial grades of this compound are available with various specifications to meet the demands of different applications.[7] Below is a summary of typical purity specifications.

| Parameter | Specification Range | Significance |

| Isotopic Purity (Atom % D) | ≥99% to ≥99.96% | Minimizes residual protonated solvent signals (e.g., C₆D₅H) in ¹H NMR spectra.[2][7][8] |

| Chemical Purity (CP) | ≥99% to ≥99.5% | Ensures the absence of non-benzene chemical impurities that could introduce extraneous signals or react with the sample.[6][8] |

| Water Content | ≤0.01% | Water (H₂O and HDO) is a common impurity that introduces a broad peak in ¹H NMR spectra, potentially obscuring analyte signals.[2][9] |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of this compound is primarily accomplished using spectroscopic and chromatographic techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR is a direct method for assessing the isotopic purity of deuterated solvents.

-

Objective: To quantify the amount of residual protonated species (e.g., C₆D₅H) in the this compound solvent.

-

Methodology:

-

A known quantity of a certified internal standard (with a known concentration and chemical shift that does not overlap with the solvent peak) is added to a sample of the this compound.

-

A high-resolution ¹H NMR spectrum is acquired.

-

The integral of the residual proton signal from the this compound (typically a small multiplet around 7.15-7.35 ppm) is compared to the integral of the known internal standard.

-

The concentration of the residual protonated solvent is calculated based on the integral ratio.

-

The isotopic purity (atom % D) is then determined from this concentration.

-

-

Notes: ¹³C NMR can also be employed to determine the degree of deuteration by analyzing isotope effects on the carbon chemical shifts.[10]

GC-MS is a powerful technique for separating and quantifying the different isotopologues of benzene and other volatile chemical impurities.[11]

-

Objective: To determine the relative abundance of C₆D₆ and its less-deuterated isotopologues (C₆D₅H, C₆D₄H₂, etc.).

-

Methodology:

-

Sample Injection: A small, diluted sample of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column. The GC separates the benzene isotopologues from any other volatile impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As the components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

Data Analysis: The mass spectrometer detects the abundance of ions at each m/z value. For benzene isotopologues, the key m/z values are:

-

m/z = 84: Corresponds to C₆D₆⁺

-

m/z = 83: Corresponds to C₆D₅H⁺

-

m/z = 82: Corresponds to C₆D₄H₂⁺

-

...and so on, down to m/z = 78 for C₆H₆⁺.

-

-

Purity Calculation: By generating extracted ion chromatograms (EICs) for each of these mass numbers, the peak area for each isotopologue can be integrated.[12] The isotopic purity is calculated from the relative peak areas. For example: Isotopic Purity (%) = [Area(m/z 84) / (Area(m/z 78) + ... + Area(m/z 84))] x 100

-

This approach provides a detailed distribution of all deuterated species within the sample.[12][13]

Caption: Workflow for isotopic purity analysis of this compound using GC-MS.

Applications

The primary application of this compound is as a solvent for NMR spectroscopy.[2][11] It is particularly useful for analyzing organometallic compounds and other samples that may be reactive with or poorly soluble in more common deuterated solvents like chloroform-d.[1][11] Its distinct magnetic properties and ability to form solvates can also provide unique spectral information. Furthermore, it serves as a starting material or intermediate in the synthesis of more complex deuterated molecules for use as internal standards in quantitative mass spectrometry or as tracers in metabolic studies.[2][9]

References

- 1. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. clearsynthdeutero.com [clearsynthdeutero.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H6 | CID 71601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. This compound deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 1076-43-3 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. researchgate.net [researchgate.net]

- 11. armar-europa.de [armar-europa.de]

- 12. KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents [patents.google.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Commercial Production of Benzene-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-d6 (C₆D₆), a deuterated isotopologue of benzene (B151609), serves as an indispensable tool in a multitude of scientific disciplines. Its unique properties, stemming from the replacement of hydrogen with deuterium (B1214612) atoms, make it a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a tracer in mechanistic studies, and a building block in the synthesis of complex deuterated molecules for pharmaceutical and materials science applications.[1][2] This technical guide provides an in-depth overview of the primary synthesis routes for this compound, details on its commercial production, and comprehensive experimental protocols for key methodologies.

Core Synthesis Methodologies

The industrial production of this compound primarily relies on two major strategies: the direct hydrogen-deuterium (H/D) exchange of benzene and the chemical synthesis from perhalogenated benzene precursors.[1][3] The choice of method is often dictated by the desired isotopic purity, cost considerations, and the scale of production.

Catalytic Hydrogen-Deuterium (H/D) Exchange

The H/D exchange method involves the direct replacement of hydrogen atoms on the benzene ring with deuterium atoms from a deuterium source, typically heavy water (D₂O) or deuterium gas (D₂), in the presence of a catalyst.[4] This method can be cost-effective, particularly when utilizing D₂O as the deuterium source.[5]

Catalysts:

-

Platinum-on-Carbon (Pt/C): This is a highly effective heterogeneous catalyst for deuteration of the aromatic ring.[6][7]

-

Palladium-on-Carbon (Pd/C): While also used, Pd/C is generally considered more effective for deuterating aliphatic positions and may require more stringent conditions for aromatic ring deuteration compared to Pt/C.[7][8]

-

Iridium Complexes: Homogeneous iridium catalysts, such as [Cp*PMe₃IrH₃][OTf], have demonstrated high activity in H/D exchange reactions.[9][10]

-

Acid Catalysis: Strong acids like deuterium sulfate (B86663) (D₂SO₄) or trifluoroacetic acid-d1 can facilitate H/D exchange, often requiring multiple exchange cycles to achieve high isotopic enrichment.[11][12]

The H/D exchange process can be visualized as a multi-step equilibrium reaction.

Synthesis from Perhalogenated Benzenes

This approach involves the dehalogenation of a perhalogenated benzene (e.g., hexachlorobenzene, hexafluorobenzene, or hexabromobenzene) using a deuterated reducing agent.[3][13] This method can achieve high isotopic purity in a single reaction sequence, making it suitable for industrial-scale production.[3]

Common Precursors and Reagents:

-

Hexachlorobenzene (C₆Cl₆): Reduced with deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) in the presence of a catalyst.[3]

-

Hexafluorobenzene (C₆F₆): Can be reduced with lithium aluminum deuteride.[13]

-

Hexabromobenzene (C₆Br₆): Reduced using deuterated borohydrides.[3]

The general workflow for this synthetic route is outlined below.

References

- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 2. armar-europa.de [armar-europa.de]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105198685A - Synthetic method for deuterium labeled benzene - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Isotopic Enrichment of Commercially Available Benzene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Benzene-d6 (C₆D₆). It includes a detailed summary of products from leading suppliers, experimental protocols for determining isotopic purity, and an overview of the industrial synthesis process. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications and in understanding the methodologies used to ensure its quality.

Commercial Availability and Isotopic Enrichment Levels

This compound is a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a valuable building block in the synthesis of deuterated compounds. It is commercially available from several reputable suppliers in a range of isotopic enrichment levels. The "atom % D" specification refers to the percentage of deuterium (B1214612) atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the labeled positions. For this compound, this ideally means all six hydrogen positions are occupied by deuterium.

Below is a summary of commercially available this compound products, detailing their specified isotopic enrichment and chemical purity.

| Supplier | Product Name/Number | Isotopic Enrichment (atom % D) | Chemical Purity (%) |

| Sigma-Aldrich | 151815 | ≥99.6 | ≥99 (CP) |

| 175870 | 99.96 | ≥99 (CP) | |

| 486819 | ≥99.5 | Not specified | |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-1 | 99.5 | Not specified |

| DLM-40 | 99.96 ("100%") | Not specified | |

| ARMAR Isotopes | High-Purity | Meets highest industrial standards | |

| Thomas Scientific | C819N03 | 100 | Not specified |

| DeutraMed | 99.6 | 99.5 |

Note: "CP" denotes chemically pure. The term "100% isotopic" as used by some suppliers is often a rounded value for a very high enrichment level, such as 99.96 atom % D.

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of this compound is primarily determined using two analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the isotopic purity of deuterated solvents by quantifying the residual proton signals.

Principle: The integral of the residual proton signal in the ¹H NMR spectrum of this compound is compared to the integral of a certified internal standard of known concentration. This allows for the precise calculation of the concentration of the protonated species (C₆D₅H), from which the isotopic enrichment can be derived.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry NMR tube. The standard should have a known chemical purity and its protons should resonate in a clear region of the spectrum.

-

Accurately weigh a known amount of the this compound sample into the same NMR tube.

-

Add a sufficient volume of a suitable deuterated solvent (e.g., acetone-d6, chloroform-d) to dissolve both the sample and the internal standard. The solvent should not have signals that overlap with the analyte or standard signals.

-

Thoroughly mix the sample to ensure homogeneity.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the residual C₆D₅H signal and the internal standard signals). A typical starting point is 30-60 seconds.

-

Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signal and the internal standard signals.

-

Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Perform a baseline correction to ensure accurate integration.

-

Integrate the residual proton signal of this compound (a singlet around 7.16 ppm) and a well-resolved signal from the internal standard.

-

Calculate the molar ratio of the residual protonated benzene (B151609) to the internal standard using the following formula:

where:

-

Integral_residual is the integral of the residual C₆D₅H signal.

-

N_protons_residual is the number of protons giving rise to the residual signal (1 for C₆D₅H).

-

Integral_standard is the integral of the chosen signal of the internal standard.

-

N_protons_standard is the number of protons giving rise to the standard's signal.

-

-

Calculation of Isotopic Enrichment:

-

From the molar ratio and the known masses of the this compound sample and the internal standard, calculate the mass of the residual protonated benzene.

-

Calculate the total moles of all benzene isotopologues.

-

The atom % D can then be calculated as:

-

GC-MS is used to separate the different isotopologues of benzene and determine their relative abundances based on their mass-to-charge ratios.

Principle: A sample of this compound is injected into a gas chromatograph, which separates the components based on their volatility. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The relative intensities of the ions corresponding to different isotopologues (e.g., C₆D₆, C₆D₅H) are used to determine the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane, dichloromethane). The concentration should be optimized to avoid detector saturation.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, typically operated in split mode to handle the high concentration of the main component.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating benzene isotopologues.

-

Oven Temperature Program: An isothermal or a slow temperature ramp program can be used to ensure good separation of any impurities and the benzene isotopologues.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 78-85 to cover all possible isotopologues).

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to benzene.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peaks for the different isotopologues:

-

C₆H₆: m/z 78

-

C₆H₅D: m/z 79

-

...

-

C₆D₅H: m/z 83

-

C₆D₆: m/z 84

-

-

Integrate the ion currents for each of these peaks.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic enrichment (atom % D) can be calculated by summing the contributions of deuterium from all isotopologues.

-

Industrial Synthesis of this compound

The industrial production of this compound primarily involves a catalyzed hydrogen-deuterium (H/D) exchange reaction.

Core Principle: Benzene (C₆H₆) is reacted with a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst. The catalyst facilitates the exchange of protium (B1232500) atoms on the benzene ring with deuterium atoms from the deuterium source.

A simplified workflow for a common industrial synthesis process is as follows:

Caption: A simplified workflow for the industrial synthesis of this compound.

Detailed Steps:

-

Reaction: Benzene and the deuterium source are fed into a high-pressure reactor containing a heterogeneous catalyst, such as platinum on carbon (Pt/C). The reaction is carried out at elevated temperature and pressure to drive the H/D exchange.

-

Phase Separation: If deuterium oxide is used as the deuterium source, the crude reaction mixture is cooled and allowed to separate into an organic phase (containing deuterated benzene) and an aqueous phase (containing HDO and unreacted D₂O).

-

Purification: The organic phase is subjected to fractional distillation to separate the this compound from any remaining protonated benzene and other impurities.

-

Quality Control: The purified this compound is rigorously tested using qNMR and GC-MS to determine its isotopic enrichment and chemical purity.

-

Packaging: The final product that meets the required specifications is packaged under an inert atmosphere to prevent contamination with atmospheric moisture.

Logical Workflow for Quality Control Analysis

The quality control of commercially available this compound is a critical step to ensure it meets the stringent requirements for its applications, particularly in NMR spectroscopy.

Caption: A logical workflow for the quality control analysis of this compound.

This workflow ensures that each batch of commercially available this compound is tested for its key quality attributes: isotopic enrichment, chemical purity, and water content. Only batches that meet all specifications are released for sale, accompanied by a Certificate of Analysis that provides the specific quality control results.

Conclusion

The selection of an appropriate grade of this compound is crucial for the success of sensitive analytical and synthetic applications. Commercial suppliers offer a range of isotopic enrichment levels to meet diverse research and development needs. A thorough understanding of the analytical techniques used to certify the isotopic purity, such as qNMR and GC-MS, allows researchers to critically evaluate the suitability of a particular product for their work. The industrial synthesis of this compound is a well-established process that, through rigorous purification and quality control, delivers the high-purity deuterated solvent required by the scientific community.

An In-Depth Technical Guide to the NMR Spectrum of Pure Benzene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of pure Benzene-d6 (C₆D₆), a ubiquitous solvent in high-resolution NMR spectroscopy. Understanding the spectral characteristics of this solvent is paramount for accurate spectral interpretation and the suppression of solvent signals in experiments involving sensitive sample analysis.

Core Spectroscopic Data

The NMR spectrum of this compound is characterized by residual proton signals in ¹H NMR and the carbon signals in ¹³C NMR. The key quantitative data for these signals are summarized in the tables below.

¹H NMR Spectral Data

The ¹H NMR spectrum of commercially available this compound is dominated by a single residual proton peak arising from the C₆D₅H isotopologue.

| Parameter | Value | Multiplicity | Notes |

| Chemical Shift (δ) | 7.16 ppm | Singlet (typically) | Referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The chemical shift can be influenced by temperature and dissolved solutes. |

| J(H,D) Coupling | ~0.2 - 1.2 Hz | Not typically resolved | The three-bond ortho-coupling (³JHD) is approximately 1.2 Hz, and the four-bond meta-coupling (⁴JHD) is around 0.2 Hz. Due to the small coupling constants and the quadrupolar relaxation of deuterium (B1214612), this coupling is often not resolved, leading to the appearance of a singlet. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound exhibits a single resonance for the six equivalent carbon atoms.

| Parameter | Value | Multiplicity | Notes |

| Chemical Shift (δ) | 128.0 - 128.7 ppm | Triplet | Referenced to TMS at 0 ppm. The triplet arises from the one-bond coupling between the ¹³C nucleus and the directly attached deuterium nucleus (spin I = 1). |

| ¹J(C,D) Coupling Constant | ~24.0 - 24.3 Hz | - | The splitting of the carbon signal into a 1:1:1 triplet is a hallmark of a deuterated solvent in ¹³C NMR.[1] |

Experimental Protocols

Accurate and reproducible NMR data acquisition requires meticulous sample preparation and a well-defined set of experimental parameters.

Sample Preparation for NMR Analysis

-

Solvent Purity : Utilize high-purity this compound (≥99.5% D) to minimize the intensity of the residual proton signal.

-

Sample Tube : Employ a clean, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or any particulate matter that could degrade the spectral resolution.

-

Analyte Dissolution : If analyzing a solute, accurately weigh the compound and dissolve it in a precise volume of this compound (typically 0.5-0.7 mL).

-

Homogenization : Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

-

Filtering : If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Standard ¹H NMR Acquisition Protocol

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' in Bruker TopSpin) is typically sufficient.

-

Transmitter Frequency Offset (O1p) : Set to the center of the aromatic region, close to the benzene (B151609) residual peak (~7.16 ppm).

-

Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate for most organic molecules.

-

Acquisition Time (AQ) : Typically set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1) : A delay of 1-5 seconds is common for qualitative spectra. For quantitative analysis, a longer delay of at least 5 times the longest T1 of interest is necessary.

-

Pulse Width (P1) : Calibrate a 90° pulse for the specific probe and sample.

-

Number of Scans (NS) : For a neat solvent, a single scan is sufficient. For dilute samples, the number of scans should be a multiple of 8 or 16 to allow for phase cycling, and sufficient to achieve the desired signal-to-noise ratio.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), for reproducible chemical shifts.

Standard ¹³C NMR Acquisition Protocol

-

Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' in Bruker TopSpin) is commonly used.

-

Transmitter Frequency Offset (O1p) : Set to the center of the aromatic carbon region (~128 ppm).

-

Spectral Width (SW) : A spectral width of 200-250 ppm is standard for a full ¹³C spectrum.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.

-

Pulse Width (P1) : A 30° or 45° pulse is often used to allow for a shorter relaxation delay.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required depending on the sample concentration.

-

Decoupling : Broadband proton decoupling is applied during acquisition to collapse proton-carbon couplings and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Protocol for Measuring T1 and T2 Relaxation Times

The inversion-recovery pulse sequence is the standard method for T1 measurement.

-

Pulse Sequence : Utilize an inversion-recovery pulse sequence (180° - τ - 90° - acquire).

-

Variable Delay (τ) : Acquire a series of spectra with varying τ values (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 50s, 100s). The range of τ values should bracket the expected T1 value.

-

Relaxation Delay (D1) : Set D1 to be at least 5 times the longest expected T1 value to ensure complete relaxation between scans.

-

Data Analysis : The intensity of the residual proton peak is measured for each τ value. The data is then fitted to the following exponential function to extract the T1 value: M(τ) = M₀(1 - 2e^(-τ/T₁)) where M(τ) is the magnetization at a given τ, and M₀ is the equilibrium magnetization.

The Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence is commonly used to measure T2.

-

Pulse Sequence : Employ a CPMG pulse sequence (90° - [τ - 180° - τ]n - acquire).

-

Spin-Echo Delay (2τ) : A series of spectra are acquired with a fixed τ and a varying number of echoes (n), or with a fixed n and varying τ.

-

Data Analysis : The decay of the spin-echo intensity as a function of the total echo time (2nτ) is fitted to a single exponential decay function to determine T2: M(t) = M₀e^(-t/T₂) where t = 2nτ.

Signaling Pathways and Logical Relationships

The observed NMR spectrum of this compound is a direct consequence of the nuclear spin properties of the isotopes present and their interactions.

Caption: Logical flow of signal generation in ¹H and ¹³C NMR of this compound.

This guide provides a foundational understanding of the NMR spectrum of pure this compound. For highly sensitive or quantitative experiments, it is always recommended to perform a preliminary analysis of the pure solvent to establish a baseline and optimize acquisition parameters for the specific instrument and experimental conditions.

References

A Comprehensive Technical Guide to the Safe Handling and Storing of Benzene-d6 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling protocols, and storage requirements for Benzene-d6 (C₆D₆) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this compound. The information is compiled from authoritative safety data sheets and chemical safety resources.

Hazard Identification and GHS Classification

This compound, like its non-deuterated counterpart, is a hazardous chemical that requires careful handling.[1] Health and safety data for labeled compounds are generally assumed to be similar to the corresponding unlabeled compound.[1] It is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquid (Category 2): Highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel along the ground, with a risk of flashback over a considerable distance.[1][3]

-

Carcinogenicity (Category 1A): May cause cancer.[1][4] The International Agency for Research on Cancer (IARC) classifies benzene (B151609) as a known human carcinogen.[4]

-

Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[1][2]

-

Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs (specifically the blood and hematopoietic system) through prolonged or repeated exposure.[3][6]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆D₆ | [7] |

| Molar Mass | 84.15 g/mol | [4] |

| Appearance | Colorless liquid | [1][5] |

| Melting Point | 5.5 - 6.8 °C | [1][5][8] |

| Boiling Point | 78.8 - 79.1 °C at 760 mmHg | [5][7][8] |

| Density | 0.950 g/mL at 25 °C | [8] |

| Vapor Pressure | 101 mmHg at 25 °C | [7] |

| Flash Point | -11 °C (12.2 °F) - closed cup | [9] |

| Explosive Limits | 1.3% - 8.0% (V) | [2][8] |

| Water Solubility | Slightly soluble | [7][8] |

| n-octanol/water (Log KOW) | 2.13 |[1][3] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source(s) |

|---|---|---|---|

| LD50 Oral | > 2000 mg/kg | Rat | [1][5] |

| LD50 Dermal | > 8260 mg/kg | Rabbit | [1][5] |

| LC50 Inhalation | 44,700 mg/m³ (4 h) | Rat | [1] |

| LC50 Fish | 5.3 mg/l (96 h) | Rainbow Trout | [5] |

| EC50 Crustacea | 9.2 - 10 mg/l (48 h) | Daphnia magna |[1] |

Table 3: Occupational Exposure Limits (for Benzene)

| Organization | TWA | STEL | Notes | Source(s) |

|---|---|---|---|---|

| OSHA PEL | 1 ppm (8-hr) | 5 ppm (15-min) | Legal airborne permissible exposure limit. | [10][11] |

| NIOSH REL | 0.1 ppm (10-hr) | 1 ppm (15-min) | Recommended exposure limit. | [2][10] |

| ACGIH TLV | 0.5 ppm (8-hr) | 2.5 ppm (15-min) | Threshold limit value; danger of cutaneous absorption. |[2][3][10] |

Experimental and Safety Protocols

Protocol 1: Safe Handling and Use

This protocol details the necessary engineering controls, personal protective equipment, and hygiene practices for handling this compound.

1. Engineering Controls:

- Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize vapor concentrations.[1][5] Ensure adequate ventilation, especially in confined areas.[12]

- Ignition Sources: Eliminate all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[3][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

- Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][2][3] Use only non-sparking tools.[1][3]

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12][13]

- Skin Protection:

- Gloves: Wear solvent-resistant gloves. Materials such as Viton®, Neoprene, or polyvinyl alcohol (PVA) are recommended.[14][15] If only incidental contact is possible, double-gloving with disposable nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[14]

- Protective Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[13][16] An apron or coveralls may be required for larger quantities.[13]

- Respiratory Protection: Respiratory protection is required if exposure limits are exceeded or when engineering controls are not feasible.[11][15] Use a NIOSH-approved respirator with organic vapor cartridges.[12] All respirator use must comply with a written respiratory protection program under OSHA 29 CFR 1910.134.[12]

3. General Hygiene Practices:

- Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[1][5]

- Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or leaving the lab.[1][3]

- Remove contaminated clothing immediately and wash it before reuse.[1][14] Clothing that cannot be decontaminated should be disposed of as hazardous waste.[14]

- Do not eat, drink, or smoke in work areas.[3][17]

Protocol 2: Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

1. Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]

- Store at room temperature away from light and moisture.[1][2][18] this compound is hygroscopic and can absorb atmospheric moisture, which can be a concern for NMR applications.[8][19]

- Store in a designated flammable liquids cabinet.[20]

- Keep locked up and secure.[1][5]

2. Incompatible Materials:

- Keep away from strong oxidizing agents, acids, bases, halogens, and metallic salts.[1][2][7]

- Avoid contact with heat sources.[1]

Protocol 3: Emergency Procedures

1. Spill Cleanup:

-

Minor Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.[14]

-

Wearing appropriate PPE (double gloves, goggles, lab coat), confine the spill.[14]

-

Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[9][21] Do not use paper towels.[21]

-

Collect the contaminated absorbent material and residues using non-sparking tools and place them into a sealed, properly labeled hazardous waste container.[14][21]

-

Clean the spill area with soap and water.[14]

-

Keep the waste container in the fume hood until it is collected for disposal.[14]

-

-

Major Spill (Outside a Fume Hood or >1 Liter):

-

Attend to any injured persons and remove them from the exposure area.[14]

-

Evacuate all personnel from the laboratory and alert others in the vicinity.[2][14]

-

If safe to do so, turn off ignition and heat sources.[14]

-

Close the laboratory doors to confine the vapors.[14]

-

Call emergency personnel immediately (e.g., 911) and notify your institution's Environmental Health & Safety (EHS) office.[14][22]

-

Do not re-enter the area until it has been cleared by safety professionals.[20]

-

2. First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10][22]

- Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][10][22] Seek medical attention.[1]

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

- Ingestion: Do NOT induce vomiting due to the aspiration hazard.[1][5] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[1][11]

3. Fire Fighting:

- Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[1][9] A water spray can be used to cool fire-exposed containers.[1][9]

- Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[9]

- Specific Hazards: Vapors can form explosive mixtures with air.[1][9] Containers may explode under fire conditions.[1]

- Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][5]

Protocol 4: Waste Disposal

All this compound waste, including contaminated absorbents and PPE, is considered hazardous waste.[1][20]

-

Collect all waste in a properly sealed and labeled container.[22]

-

Arrange for disposal through your institution's EHS office or a licensed professional waste disposal service.[1]

-

Disposal must be in accordance with all applicable federal, state, and local regulations.[1][20]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory environment.

Caption: Workflow for the safe laboratory use of this compound from receipt to disposal.

References

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. sds.chemdox.com [sds.chemdox.com]

- 4. This compound | C6H6 | CID 71601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1076-43-3 [chemicalbook.com]

- 9. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]

- 10. nj.gov [nj.gov]

- 11. 1910.1028 App A - Substance Safety Data Sheet, Benzene | Occupational Safety and Health Administration [osha.gov]

- 12. fishersci.com [fishersci.com]

- 13. safetysign.com [safetysign.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]

- 16. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]

- 17. sds.chemdox.com [sds.chemdox.com]

- 18. Benzene-dâ â100%â (D, 99.96%) - Cambridge Isotope Laboratories, DLM-40-5 [isotope.com]

- 19. benchchem.com [benchchem.com]

- 20. ehs.unm.edu [ehs.unm.edu]

- 21. jk-sci.com [jk-sci.com]

- 22. wcu.edu [wcu.edu]

A Technical Guide to Benzene-d6: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzene-d6 (C₆D₆), a deuterated aromatic solvent, with a focus on its applications and technical specifications relevant to research and development, particularly within the pharmaceutical and chemical industries.

Core Properties of this compound

This compound, also known as hexadeuterobenzene or perdeuterobenzene, is a form of benzene (B151609) where all six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is key to its utility in various analytical techniques.

| Property | Value |

| CAS Number | 1076-43-3 |

| Molecular Formula | C₆D₆ |

| Molecular Weight | Approximately 84.15 g/mol [1][2] |

| Appearance | Colorless liquid |

| Deuteration Degree | Typically ≥ 99.5 atom % D[2] |

Applications in Research and Drug Development

This compound is a versatile solvent and analytical tool with several critical applications in scientific research and the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of this compound is as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Its deuterated nature makes it nearly transparent in ¹H NMR spectra, thus minimizing solvent interference and allowing for the clear observation of the signals from the analyte.[5] The aromatic nature of this compound can also induce shifts in the resonances of solutes, which can lead to dramatically better resolution compared to other common NMR solvents like chloroform-d.[6]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding a compound's metabolism and pharmacokinetic profile is crucial. Isotopic labeling with deuterium, often facilitated by using deuterated reagents like this compound, is a powerful technique for these studies.[1] By tracking the deuterated drug candidate through biological systems, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME).

Mass Spectrometry

This compound is utilized in mass spectrometry (MS) for its ability to act as a tracer for labeling aromatic compounds.[7] Its unique isotopic signature allows for the analysis of reaction mechanisms and substance metabolism.[7] In metabolome-wide association studies, for instance, understanding the metabolic changes associated with exposure to substances like benzene is critical, and deuterated standards can play a role in such analyses.[8][9]

Non-Aqueous Titrations in Pharmaceutical Analysis

For certain pharmaceutical compounds that are weak acids or bases, or are insoluble in water, non-aqueous titration is the analytical method of choice.[10][11] Benzene is classified as an aprotic solvent, which is useful for dissolving non-polar substances that are insoluble in water, making its deuterated form a potential solvent in specialized non-aqueous titrimetric analyses where subsequent NMR analysis might be required.[10][12]

Experimental Protocols

General Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following is a generalized protocol for preparing a sample using this compound.

-

Determine the appropriate quantity of the analyte. For ¹H NMR of small molecules, 5-25 mg is typically sufficient.[13] For ¹³C NMR, a larger quantity of 50-100 mg may be needed.[13]

-

Dissolve the sample in a secondary vial. Use a small, clean glass vial to dissolve the analyte in a minimal amount of this compound before transferring it to the NMR tube.[14][15] This allows for better mixing and the ability to gently heat or vortex if necessary to achieve full dissolution.[13][15]

-

Filter the sample if necessary. If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent it from interfering with the shimming of the NMR spectrometer.[13][14]

-

Transfer the solution to a clean NMR tube. Use a clean, high-quality NMR tube. Typically, 0.6-0.7 mL of the solution is sufficient.[14][15] Do not overfill the tube, as this can affect the shimming process.[14][15]

-

Cap the NMR tube. Ensure the cap is sealed properly to prevent solvent evaporation.

-

Label the sample clearly. Use a permanent marker or a label that is flush with the tube.[15]

Visualizations

Caption: General Workflow for NMR Spectroscopy using this compound.

Caption: Key Applications of this compound in the Drug Development Pipeline.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. dataintelo.com [dataintelo.com]

- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 5. eqipped.com [eqipped.com]

- 6. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]

- 7. Page loading... [guidechem.com]

- 8. Metabolome-wide association study of occupational exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics of Benzene Exposure and Development of Biomarkers for Exposure Hazard Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Notes on How Non-Aqueous Titration is Used in the Pharmaceutical Industry [unacademy.com]

- 12. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. cif.iastate.edu [cif.iastate.edu]

Applications of Benzene-d6 in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzene-d6 (C₆D₆), a deuterated isotopologue of benzene, serves as a versatile and indispensable tool in modern chemical research. Its unique physical and spectroscopic properties, arising from the replacement of hydrogen with deuterium (B1214612), enable a wide range of applications, from routine spectroscopic analysis to the intricate elucidation of reaction mechanisms and the synthesis of novel deuterated compounds. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

Core Applications of this compound

This compound is primarily utilized in three key areas of chemical research: as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as a deuterium source for isotopic labeling in reaction mechanism and metabolic studies, and as a reagent in the synthesis of deuterated molecules. Its distinct aromatic character and the absence of proton signals in ¹H NMR spectra make it particularly valuable for the analysis of a wide array of organic and organometallic compounds.[1][2]

Quantitative Data: Physical and Spectroscopic Properties

Accurate and reliable experimental work necessitates a thorough understanding of the physical and chemical properties of the materials being used. The following tables summarize the key properties of this compound in comparison to other common deuterated solvents.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆D₆ | [2] |

| Molar Mass | 84.15 g/mol | [2] |

| Density | 0.950 g/cm³ | [2] |

| Melting Point | 6.8 °C | [2] |

| Boiling Point | 79.1 °C | [2] |

| Refractive Index (n20/D) | 1.497 | [2] |

Table 2: ¹H and ¹³C NMR Solvent Properties

| Solvent | Chemical Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) |

| This compound | C₆D₆ | 7.16 | 128.0 |

| Chloroform-d | CDCl₃ | 7.26 | 77.16 |

| Acetone-d6 | (CD₃)₂CO | 2.05 | 206.26, 29.84 |

| Dimethyl Sulfoxide-d6 | (CD₃)₂SO | 2.50 | 39.52 |

| Deuterium Oxide | D₂O | 4.79 | - |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a preferred NMR solvent for organometallic compounds and other molecules that may react with or have poor solubility in more common solvents like chloroform-d.[2] Its aromatic nature can also induce significant changes in the chemical shifts of a solute compared to other solvents, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS), which can be invaluable for resolving overlapping signals in complex spectra.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum using this compound.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte into a clean, dry vial.

-

Add approximately 0.6 mL of this compound to the vial.

-

Gently agitate the vial until the analyte is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of this compound.

-

Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

-

Set the following typical ¹H NMR acquisition parameters:[1]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 's2pul').

-

Pulse Width: Calibrated 90° pulse. For routine qualitative spectra, a 30° or 45° pulse can be used to reduce the relaxation delay.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

-

Number of Scans (NS): 8-16 for a typical sample concentration.

-

Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual proton signal of this compound at 7.16 ppm.

-

Integrate the signals and analyze the spectrum.

-

Reaction Mechanism and Kinetic Isotope Effect (KIE) Studies

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. By strategically replacing hydrogen with deuterium, one can track the fate of specific atoms throughout a reaction. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides crucial information about the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step.[3]

Caption: Decision-making process for interpreting the results of a kinetic isotope effect study.

This protocol describes a general method for determining the KIE for an electrophilic aromatic substitution reaction, using the deuteration of an aromatic compound as an example.

-

Synthesis of Deuterated Reactant:

-

Prepare the deuterated aromatic starting material via an H/D exchange reaction (see Protocol 3.3). This compound can be used as the deuterium source.

-

Confirm the extent and position of deuteration using ¹H NMR and mass spectrometry.

-

-

Kinetic Experiments:

-

Set up two parallel reactions under identical conditions (temperature, concentration, solvent volume).

-

Reaction A: Proteated (non-deuterated) aromatic compound.

-

Reaction B: Deuterated aromatic compound.

-

-

Initiate both reactions simultaneously by adding the final reagent (e.g., the electrophile).

-

At regular time intervals, withdraw an aliquot from each reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

-

-

Analysis:

-

Analyze the composition of each quenched aliquot using a suitable analytical technique (e.g., ¹H NMR, GC-MS, or HPLC) to determine the concentration of the starting material and/or product.

-

For ¹H NMR analysis, the disappearance of a reactant signal or the appearance of a product signal can be integrated relative to an internal standard.

-

-

Data Processing and KIE Calculation:

-

Plot the concentration of the reactant versus time for both the proteated and deuterated reactions.

-

Determine the initial reaction rates (or the rate constants, kH and kD) from the slopes of these plots.

-

Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD .[2]

-

This compound as a Deuterium Source for Synthesis

This compound can serve as a deuterium source for the synthesis of other deuterated compounds, typically through catalyst-mediated hydrogen-deuterium (H/D) exchange reactions. This is particularly useful for deuterating other aromatic and heteroaromatic compounds.[4][5][6]

Caption: A typical workflow for the synthesis of a deuterated compound using this compound as the deuterium source.

This protocol provides a general procedure for the deuteration of an aromatic substrate using an iridium-based catalyst and this compound.[5]

-

Materials and Setup:

-

Substrate: The aromatic compound to be deuterated.

-

Deuterium Source: this compound (high isotopic purity).

-

Catalyst: An appropriate H/D exchange catalyst (e.g., an iridium PCP pincer complex).[5]

-

Reaction Vessel: A sealable reaction vessel, such as a Schlenk tube or a pressure vessel.

-

All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Procedure:

-

In the reaction vessel, combine the substrate (e.g., 0.5 mmol), the catalyst (e.g., 1-5 mol%), and this compound (which also serves as the solvent, e.g., 2-3 mL).

-

Seal the vessel and heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

The reaction time can range from a few hours to overnight, depending on the reactivity of the substrate and the efficiency of the catalyst.

-

The progress of the reaction can be monitored by taking small aliquots, removing the this compound under reduced pressure, and analyzing the residue by ¹H NMR to determine the degree of deuterium incorporation.

-

-

Work-up and Purification:

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

If the catalyst is heterogeneous, it can be removed by filtration. For homogeneous catalysts, a work-up procedure may be required.

-

Remove the this compound solvent, for example, by rotary evaporation.

-

Purify the resulting deuterated product using standard techniques such as column chromatography, recrystallization, or distillation.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

-

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the modern chemist. Its applications in NMR spectroscopy, mechanistic studies, and as a deuterium source for synthesis are fundamental to advancing our understanding of chemical processes and to the development of new molecules with tailored properties. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this compound in their own work, fostering innovation and discovery in the chemical sciences.

References

An In-depth Technical Guide to Deuterated Solvents for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role, selection, and application of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy, an essential analytical technique for molecular structure elucidation in chemical research and drug development.

Introduction: The Critical Role of Deuterated Solvents in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1] It relies on the magnetic properties of atomic nuclei. For researchers conducting ¹H NMR (proton NMR) spectroscopy, the overwhelming abundance of protons (¹H) in standard, non-deuterated solvents would produce a massive solvent signal, obscuring the signals from the analyte of interest.[2][3]

To circumvent this, scientists use deuterated solvents, in which most hydrogen atoms (¹H) are replaced by their isotope, deuterium (B1214612) (²H or D).[2][4] Since deuterium resonates at a different frequency from protons, the solvent becomes effectively "invisible" in the ¹H NMR spectrum, allowing for the clear observation of the sample's signals.[2] High-quality deuterated solvents typically achieve deuteration levels of 99.5% or higher.

Core Functions of Deuterated Solvents

Deuterated solvents serve three primary functions in modern NMR spectroscopy, which are crucial for obtaining high-quality, accurate, and reproducible data.[3][5]

-

Minimizing Solvent Interference : The primary reason for using deuterated solvents is to eliminate the large, interfering signals from the solvent's own protons in a ¹H NMR spectrum.[4] By replacing hydrogen with deuterium, the solvent signal is significantly reduced, providing a clear window for analyzing the sample's proton signals.[6]

-

Enabling the Field/Frequency Lock System : Modern NMR spectrometers use a deuterium lock signal to stabilize the magnetic field.[4] Superconducting magnets can experience slight drifts in their field strength over time, which would compromise signal resolution.[5] The spectrometer continuously monitors the deuterium resonance frequency of the solvent to make real-time adjustments and maintain a constant magnetic field, ensuring the stability and reproducibility of the experiment.[3][5]

-

Providing a Chemical Shift Reference : While deuteration is never 100% complete, the small residual protonated solvent signal (e.g., CHCl₃ in CDCl₃) is sharp and has a well-documented, predictable chemical shift.[7] This residual peak is often used as a convenient internal secondary reference to calibrate the chemical shift axis of the spectrum.[2]

Properties of Common Deuterated Solvents

The selection of an appropriate deuterated solvent is critical and depends on several factors, including the analyte's solubility, the desired temperature range for the experiment, and the chemical shifts of the residual solvent signals.[2] The table below summarizes the key physical and spectral properties of commonly used deuterated solvents.

| Solvent Name | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Residual ¹H Peak (ppm, Mult.) | Residual ¹³C Peak (ppm, Mult.) |

| Acetone-d₆ | C₃D₆O | 64.12 | -94 | 56 | 0.87 | 2.05 (quintet) | 29.84 (septet), 206.26 (singlet) |

| Acetonitrile-d₃ | C₂D₃N | 44.07 | -45 | 82 | 0.84 | 1.94 (quintet) | 1.32 (septet), 118.26 (singlet) |

| Benzene-d₆ | C₆D₆ | 84.15 | 5.5 | 80 | 0.95 | 7.16 (singlet) | 128.06 (triplet) |

| Chloroform-d | CDCl₃ | 120.38 | -63.5 | 61 | 1.50 | 7.26 (singlet) | 77.16 (triplet) |

| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | 1.11 | 4.79 (singlet) | N/A |

| Dichloromethane-d₂ | CD₂Cl₂ | 86.95 | -97 | 40 | 1.36 | 5.32 (triplet) | 53.84 (quintet) |

| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.17 | 18.5 | 189 | 1.19 | 2.50 (quintet) | 39.52 (septet) |

| Methanol-d₄ | CD₄O | 36.07 | -98 | 65 | 0.89 | 3.31 (quintet), 4.87 (singlet) | 49.00 (septet) |

| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | -108.4 | 66 | 0.98 | 3.58 (multiplet), 1.73 (multiplet) | 67.21 (quintet), 25.31 (quintet) |

| Toluene-d₈ | C₇D₈ | 100.19 | -95 | 111 | 0.94 | 2.09 (quintet), 6.98-7.09 (multiplets) | 20.43 (septet), 125.49-137.86 (multiplets) |

| Note: The chemical shift of water/HOD and other exchangeable protons can vary significantly depending on temperature, concentration, pH, and the nature of the solute.[2] |

A Systematic Approach to Solvent Selection

Choosing the right deuterated solvent is a systematic process that prioritizes the complete dissolution of the analyte and the clarity of the resulting spectrum. The following workflow outlines the key decision-making steps.

Experimental Protocols for NMR Sample Preparation

Meticulous sample preparation is paramount to obtaining high-quality NMR spectra. A poorly prepared sample can lead to low resolution, distorted peak shapes, and misleading results.[1]

Materials and Equipment

-

High-quality NMR tubes (e.g., 5 mm outer diameter) and caps

-

Selected deuterated solvent

-

Analyte (solid or liquid)

-

Analytical balance

-

Micropipettes or glass Pasteur pipettes

-

Small vials

-

Lint-free tissue (e.g., Kimwipes) and acetone (B3395972) for cleaning

-

Glass wool or a syringe filter

Standard Protocol for a Solid Analyte

-

Weigh the Sample : Accurately weigh between 5-25 mg of the solid analyte for a standard ¹H NMR experiment.[8] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1] Place the weighed sample into a clean, dry vial.

-

Dissolve the Sample : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][9] This volume ensures a sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming.[9][10] Gently vortex or sonicate the vial to ensure the sample dissolves completely.[1]

-

Filter the Solution : To remove any dust or particulate matter which can severely degrade spectral resolution, filter the solution directly into the NMR tube.[8] This is typically done by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.[8] Do not use cotton wool, as solvents can leach impurities from it.[8]

-

Clean and Cap the Tube : Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with acetone to remove any fingerprints or dust.[1] Place the cap securely on the tube to prevent solvent evaporation and contamination.[1]

-